molecular formula C17H16N4O B4738504 2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B4738504
M. Wt: 292.33 g/mol
InChI Key: BDJIQLBWBLPRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that features both indole and pyrazolopyridine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Pyrazolopyridine derivatives are also significant due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with pyrazolopyridine intermediates under specific conditions. For instance, the indole derivative can be synthesized through the reaction of benzene derivatives with nitrogen-containing compounds . The pyrazolopyridine moiety can be constructed using α,β-unsaturated ketones or 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, influencing various biological pathways . The pyrazolopyridine moiety may also interact with enzymes and proteins, modulating their activity .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(1,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-9-13(14-10-18-20(2)16(14)19-11)17(22)21-8-7-12-5-3-4-6-15(12)21/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJIQLBWBLPRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

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